molecular formula C9H16O B075978 2-Methylcyclooctanone CAS No. 10363-27-6

2-Methylcyclooctanone

Cat. No.: B075978
CAS No.: 10363-27-6
M. Wt: 140.22 g/mol
InChI Key: MJFJFHJQZCMMKL-UHFFFAOYSA-N
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Description

2-Methylcyclooctanone is an organic compound with the molecular formula C9H16O. It is a ketone derivative of cyclooctane, characterized by a methyl group attached to the second carbon of the cyclooctanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclooctanone can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with acetone in the presence of a strong base, such as sodium hydride. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclooctanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but may involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methylcyclooctanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methylcyclooctanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

    Cyclooctanone: The parent compound without the methyl group.

    2-Methylcyclohexanone: A similar compound with a six-membered ring instead of an eight-membered ring.

    2-Methylcyclopentanone: A similar compound with a five-membered ring.

Uniqueness: 2-Methylcyclooctanone is unique due to its eight-membered ring structure and the presence of a methyl group at the second carbon. This structural feature imparts distinct chemical properties and reactivity compared to its smaller ring analogs .

Properties

IUPAC Name

2-methylcyclooctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFJFHJQZCMMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10363-27-6
Record name 2-Methylcyclooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010363276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclooctanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-CYCLOOCTANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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